Ganglioside GM3 -

Ganglioside GM3

Catalog Number: EVT-1577567
CAS Number:
Molecular Formula: C59H108N2O21
Molecular Weight: 1181.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0) is a sialotriaosylceramide consisting of beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-beta-D-Glc attached to the primary hydroxy function of ceramide(d18:1/18:0). It has a role as a mouse metabolite. It derives from an octadecanoic acid. It is a conjugate acid of an alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1')-Cer(d18:1/18:0)(1-).
Source

Gangliosides, including GM3, are synthesized in the Golgi apparatus of cells. They are derived from ceramide, which is formed from sphingosine and fatty acids. GM3 can be isolated from various biological tissues, particularly from brain and nerve tissues.

Classification

Gangliosides are classified based on their carbohydrate composition and the number of sialic acid residues present. GM3 is categorized as a monosialic ganglioside due to the presence of one sialic acid residue. It is part of a larger family of gangliosides that includes GM1, GM2, GD1a, GD1b, and others.

Synthesis Analysis

Methods

The synthesis of ganglioside GM3 can be achieved through two primary methods: chemical synthesis and chemoenzymatic synthesis.

Technical Details

The chemoenzymatic approach typically employs enzymes such as sialyltransferases for regioselective sialylation reactions and utilizes techniques like high-performance liquid chromatography for purification . The process allows for modifications at various stages to create analogs with specific functional groups or fatty acyl chains.

Molecular Structure Analysis

Structure

Ganglioside GM3 has a complex structure characterized by its ceramide backbone and carbohydrate moiety:

  • Ceramide Backbone: Composed of sphingosine linked to a fatty acid.
  • Carbohydrate Chain: Contains a lactosyl unit (galactose and glucose) linked to N-acetylneuraminic acid.

The structural formula can be represented as:

GM3=N acetylneuraminic acidα23Galβ4Glcβ1Ceramide\text{GM3}=\text{N acetylneuraminic acid}\alpha2-3\text{Gal}\beta4 \text{Glc}\beta1 \text{Ceramide}

Data

The molecular weight of GM3 is approximately 1,000 Da depending on the specific fatty acid composition attached to the ceramide backbone.

Chemical Reactions Analysis

Reactions

The synthesis of ganglioside GM3 involves several key reactions:

  1. Glycosidic Coupling: Involves the formation of glycosidic bonds between sugar moieties.
  2. Sialylation: The addition of sialic acid to form the final structure of GM3.
  3. Acylation: The introduction of fatty acyl chains onto the sphingosine base.

Technical Details

These reactions often require specific conditions such as temperature control, pH adjustments, and the use of protecting groups to prevent unwanted side reactions during synthesis .

Mechanism of Action

Process

Ganglioside GM3 interacts with various cellular receptors and proteins, influencing signaling pathways involved in cell growth, differentiation, and apoptosis. Its mechanism includes:

  • Cell Signaling: Acting as a ligand for receptors involved in neuronal signaling.
  • Modulation of Cell Adhesion: Influencing interactions between cells and their environment.
  • Role in Pathology: Altered levels of GM3 have been implicated in neurodegenerative diseases and cancers.

Data

Studies have shown that GM3 can modulate immune responses and may play protective roles in neurodegenerative conditions by stabilizing cell membranes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or solid.
  • Solubility: Soluble in organic solvents like chloroform or methanol but poorly soluble in water.

Chemical Properties

  • Stability: Ganglioside GM3 is stable under acidic conditions but can undergo hydrolysis under alkaline conditions.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards acylation and other modifications.

Relevant analyses often involve techniques like mass spectrometry for characterization and thin-layer chromatography for separation .

Applications

Scientific Uses

Ganglioside GM3 has several important applications in scientific research:

  • Biological Research: Used to study cell signaling pathways and membrane dynamics.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in neuroprotection and cancer treatment.
  • Vaccine Development: Explored as an adjuvant due to its immunomodulatory properties.
Structural Characteristics of Ganglioside GM3

Chemical Composition and Molecular Architecture

Ganglioside GM3 (monosialodihexosylganglioside) is the foundational member of the a-series gangliosides, with the molecular formula C~65~H~118~N~2~O~21~ (for the most common C18-fatty acid variant) [1] [5]. Its canonical structure consists of a sialic acid residue (typically N-acetylneuraminic acid, Neu5Ac) linked via an α2-3 glycosidic bond to galactose, which in turn connects to glucose via a β1-4 linkage. This trisaccharide (Neu5Acα2-3Galβ1-4Glc) attaches to a ceramide backbone through a β1-1ʹ glycosidic bond [2] [8]. The ceramide moiety embeds GM3 within lipid bilayers, while the glycan headgroup extends into the extracellular space, enabling its participation in molecular recognition events [6] [9].

Nuclear magnetic resonance (NMR) studies reveal that the sialic acid moiety adopts an extended conformation from the membrane surface, with its glycerol side chain oriented parallel to the membrane plane. This spatial arrangement facilitates interactions with ligands like growth factors and lectins [6]. The glycan headgroup exhibits rigidity at the Neu5Ac-Gal linkage but flexibility at the Gal-Glc bond, allowing adaptive binding to diverse receptors [6].

Table 1: Core Structural Components of Ganglioside GM3

ComponentChemical IdentityLinkage/Bond TypeFunctional Role
Sialic AcidN-Acetylneuraminic acid (Neu5Ac)α2-3 to GalactoseElectrostatic recognition
Hexose 1Galactoseβ1-4 to GlucoseGlycan chain extension
Hexose 2Glucoseβ1-1ʹ to CeramideMembrane anchorage
Sphingoid BaseSphingosine (d18:1)Amide bond to Fatty AcidStructural scaffold
Fatty AcidVariable (C16:0–C24:0)Amide bond to SphingosineMembrane integration

Ceramide Backbone Variability: Fatty Acid Chain Diversity

The ceramide backbone of GM3 exhibits structural heterogeneity due to variations in sphingoid base chain length (typically sphingosine, d18:1) and fatty acid modifications. Fatty acids range from long-chain (LCFA; C16:0–C20:0) to very-long-chain (VLCFA; C22:0–C24:0) and may include α-hydroxylation or ω-9 unsaturation [7] [9]. This diversity arises from tissue-specific expression of ceramide synthase isoforms (e.g., CERS2 for VLCFA) [9].

The acyl chain structure critically influences GM3’s biophysical properties:

  • VLCFA-GM3 (e.g., C24:0) enhances lipid raft stability due to tighter packing with cholesterol and saturated phospholipids [9].
  • α-Hydroxylated VLCFA-GM3 (e.g., h24:0) increases hydrogen-bonding capacity, reducing membrane fluidity [7].
  • Unsaturated VLCFA-GM3 (e.g., 24:1) disrupts lipid order, promoting dynamic signaling environments [9].

In human serum, GM3 species distribution is balanced in health (LCFA: ~33%, VLCFA: ~33%, unsaturated VLCFA: ~33%) but shifts dramatically in metabolic syndrome, where VLCFA-GM3 increases by 40–60% while LCFA-GM3 decreases [7] [9].

Table 2: GM3 Ceramide Variants and Their Pathophysiological Correlates

Ceramide TypeRepresentative Acyl ChainTissue PrevalenceFunctional Consequence
Long-chain (LCFA)C18:0UbiquitousTLR4 antagonism; insulin sensitivity
Very-long-chain (VLCFA)C24:0Adipose tissue, serumTLR4 agonism; inflammation amplification
α-Hydroxy VLCFAh24:0Neuronal membranesEnhanced receptor clustering
ω-9 Unsaturated VLCFA24:1Liver, serumTLR4 suppression; metabolic homeostasis

Sialic Acid Linkage Patterns and Glycan Modifications

The sialic acid residue of GM3 primarily exists as Neu5Ac but may also incorporate N-glycolylneuraminic acid (Neu5Gc) in non-human mammals or under metabolic engineering conditions [4] [8]. The α2-3 linkage to galactose is biosynthesized by the enzyme ST3GAL5 (GM3 synthase) in the Golgi apparatus [2] [10]. This linkage is sterically constrained, limiting its accessibility to broad-specificity neuraminidases but permitting selective recognition by sialic-acid-binding lectins (e.g., Siglecs) [4] [6].

Metabolic oligosaccharide engineering enables the incorporation of non-natural sialic acids into GM3:

  • N-Azidoacetylmannosamine (ManNAz) generates GM3 with azide-modified sialic acid (SiaNAz), enabling bioorthogonal labeling [4].
  • N-Butanoylmannosamine (ManNBut) terminates ganglioside biosynthesis, reducing complex ganglioside levels [4].
  • C9-diazirine-modified sialic acid facilitates photoaffinity crosslinking to map GM3 interactomes [4].

Calcium ions (Ca²⁺) modulate the conformation of GM3’s sialic acid, inducing a slight reorientation of the carboxylate group that enhances binding to ligands like wheat germ agglutinin (WGA) [6].

Table 3: Sialic Acid Modifications in GM3

Modification TypeCatalyst/PrecursorStructural ChangeFunctional Impact
Natural α2-3 linkageST3GAL5 synthaseNeu5Acα2-3Galβ1-4Glcβ1-CerLigand recognition in membrane rafts
Neu5Gc incorporationCMAH enzyme / ManNGcNeu5Gcα2-3Galβ1-4Glcβ1-CerAltered immune responses [4]
Diazirine taggingAc₄ManNDAzC9-diazirine-Neu5Ac-GM3Interactome mapping [4]
O-AcetylationUnknown transferase9-O-Ac-Neu5Ac-GM3Resistance to neuraminidases [6]

GM3 Isoforms: Tissue-Specific Structural Heterogeneity

GM3 exhibits tissue-specific speciation driven by local lipid metabolism and glycosyltransferase expression. In the human brain, GM3 constitutes <3% of total gangliosides and features predominantly C18:0 and C20:0 ceramides with low α-hydroxylation [3] [10]. Conversely, adipose tissue GM3 is enriched in VLCFA (C24:0, h24:0), constituting >60% of gangliosides [7] [9].

Key tissue-specific isoforms include:

  • Neuronal GM3: Characterized by low VLCFA content (≤15%) and minimal α-hydroxylation. It serves as a precursor for complex gangliosides (e.g., GM1, GD1a) but accumulates in ST3GAL5 deficiency, triggering aberrant lacto/globo-series glycosphingolipid synthesis [3] [10].
  • Adipocyte GM3: Dominated by VLCFA species (C24:0, >50%) induced by TNF-α. This isoform sequesters insulin receptors away from caveolin-rich microdomains, disrupting signaling and promoting TLR4 dimerization [7] [9].
  • Milk GM3: Shifts from GD3-rich colostrum (86%) to GM3-enriched mature milk (28%), delivering exogenous gangliosides crucial for neonatal gut and brain development [3].
  • Serum GM3: Circulates as albumin-bound micelles, with LCFA-GM3 (C16:0–C20:0) acting as anti-inflammatory modulators and VLCFA-GM3 (C22:0–C24:0) promoting TLR4 activation in macrophages [7] [9].

In cancer cells, GM3 ceramide profiles diverge from host tissue norms—e.g., bladder tumors upregulate C16:0-GM3, which suppresses integrin-mediated adhesion and metastasis [2] [6].

Table 4: Tissue-Specific Distribution of GM3 Molecular Species

Tissue/BiofluidPredominant Ceramide ChainsRelative AbundanceNotable Isoform Features
Brain CortexC18:0, C20:01–3% of gangliosidesPrecursor for complex gangliosides
Adipose TissueC24:0, h24:0>60% of gangliosidesInduced by TNF-α; promotes insulin resistance
Human SerumC16:0, C24:0, 24:110–15 μg/mLVLCFA:LCFA ratio predicts metabolic syndrome
Breast Milk (Mature)C18:0, C22:027.7% of gangliosidesPromotes neuronal synaptic connections
Ovarian Cancer CellsC16:0, C18:0Elevated vs. normalSuppresses motility via caveolin-1 binding

Concluding Remarks

Ganglioside GM3’s structural diversity—arising from ceramide variability, sialic acid modifications, and tissue-specific expression—underpins its dual roles in physiological homeostasis and disease pathogenesis. The dynamic balance between pro-inflammatory VLCFA-GM3 and anti-inflammatory LCFA-GM3 isoforms exemplifies how subtle structural differences translate into significant functional consequences, particularly in metabolic and neurological disorders. Future research leveraging metabolic engineering and lipidomics promises deeper insights into GM3’s structure-function relationships.

Properties

Product Name

Ganglioside GM3

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C59H108N2O21

Molecular Weight

1181.5 g/mol

InChI

InChI=1S/C59H108N2O21/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76)/b32-30+/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1

InChI Key

UIKPUUZBQYTDRX-YRRBDHRDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.